Methyl 14-bromotetradecanoate

PROTAC synthesis linker building block automated dispensing

Methyl 14-bromotetradecanoate (CAS 26825-90-1), a C14 ω-brominated fatty acid methyl ester with the molecular formula C15H29BrO2 and a molecular weight of 321.29 g/mol, serves as a terminal-alkane PROTAC linker building block. It is typically supplied as an orange oil with a standard purity of 97% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports.

Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
Cat. No. B12982946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 14-bromotetradecanoate
Molecular FormulaC15H29BrO2
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCCBr
InChIInChI=1S/C15H29BrO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3
InChIKeyNRYDSONQCARRAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 14-Bromotetradecanoate Procurement Guide: Baseline Identity and Classification


Methyl 14-bromotetradecanoate (CAS 26825-90-1), a C14 ω-brominated fatty acid methyl ester with the molecular formula C15H29BrO2 and a molecular weight of 321.29 g/mol, serves as a terminal-alkane PROTAC linker building block . It is typically supplied as an orange oil with a standard purity of 97% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports .

Methyl 14-Bromotetradecanoate: Why In-Class Substitution Is Not Straightforward


Although several ω-brominated fatty acid methyl esters share the PROTAC linker classification, their physical state, chain-length-dependent physicochemical properties, and synthesis accessibility differ markedly. The C14 homologue is a room-temperature liquid, whereas its closest analogs—methyl 12-bromododecanoate (C12, mp ~68 °C) and methyl 16-bromohexadecanoate (C16, mp 30–34 °C)—are solids [1]. These differences directly affect handling, solubility, and formulation workflows, meaning that generic interchange without considering chain-length-specific properties can lead to experimental failure [2].

Quantitative Evidence for Selecting Methyl 14-Bromotetradecanoate Over Its Closest Analogs


Physical State Advantage: Liquid Handling vs. Solid Analogs

Methyl 14-bromotetradecanoate is an orange, free-flowing oil at room temperature . In contrast, methyl 12-bromododecanoate (C12) is a solid with a melting point of 67.55 °C [1], and methyl 16-bromohexadecanoate (C16) is a solid melting at 30–34 °C . The liquid nature of the target compound eliminates the need for pre-heating or solubilization steps required by its solid-chain-length neighbors, providing a practical advantage in automated synthesis and high-throughput experimentation.

PROTAC synthesis linker building block automated dispensing

Purity Specification: 97% Standard Purity vs. 95% in Closest Analogs

Methyl 14-bromotetradecanoate is routinely offered at 97% purity, with certificates of analysis including NMR, HPLC, and GC data . Methyl 15-bromopentadecanoate (C15) and methyl 12-bromododecanoate (C12) are standardly listed at only 95% purity from the same supplier . This 2-percentage-point purity advantage reduces the burden of by-product contamination in sensitive coupling reactions and in PROTAC degrader lead optimization programs where linker homogeneity is critical.

quality control batch consistency PROTAC linker

Synthesis Accessibility: 6–18% Yield vs. 37% Yield for the C15 Homologue

Under identical mixed-electrolysis conditions of ω-bromocarboxylic acids and half-esters, methyl 14-bromotetradecanoate was obtained in low yields of 6–18% and was described as difficult to purify, whereas methyl 15-bromopentadecanoate (C15) was prepared in 37% yield with straightforward purification [1]. This significant yield disparity highlights the inherently lower synthetic accessibility of the C14 chain-length compound, which may influence its commercial availability and cost structure.

electrochemical synthesis supply scarcity ω-bromocarboxylic esters

Chain-Length Positioning Within Optimal PROTAC Linker Window

The optimal carbon-atom span for PROTAC alkyl linkers is reported as 12 to over 20 carbons [1]. With a 14-carbon backbone, methyl 14-bromotetradecanoate sits near the center of this empirically derived window, providing a balanced reach-to-lipophilicity profile. This central positioning distinguishes it from both the shorter C12 analogue, which may fall at the lower limit of effective distance, and the longer C16 analogue, which increases logP and can negatively affect solubility and permeability [2].

PROTAC design linker SAR targeted protein degradation

High-Value Procurement Scenarios for Methyl 14-Bromotetradecanoate


PROTAC Linker Library Construction Requiring Mid-Range Alkyl Linkers

In proteolysis-targeting chimera (PROTAC) development, linker length is a critical SAR parameter. Methyl 14-bromotetradecanoate provides a pre-optimized C14 alkyl spacer that sits within the experimentally defined optimal window of 12–20 carbons [1]. Its 97% purity and liquid form facilitate rapid parallel synthesis of PROTAC libraries, where precise stoichiometry and homogeneous reaction conditions are essential for meaningful DC50 comparisons across linker lengths .

Automated High-Throughput Experimentation (HTE) Workflows

Room-temperature liquid reagents are strongly preferred for automated liquid-dispensing systems. Unlike the solid analogues methyl 12-bromododecanoate and methyl 16-bromohexadecanoate, methyl 14-bromotetradecanoate can be directly aspirated and dispensed without pre-heating or sonication. This property reduces cycle time and eliminates thermal degradation risk in HTE campaigns for reaction optimization .

Synthesis of Self-Assembled Monolayer (SAM) Precursors

Omega-functionalized long-chain carboxylic esters are building blocks for self-assembled monolayer molecules . The 14-carbon chain length of methyl 14-bromotetradecanoate offers a balance between monolayer packing density and surface coverage that differs from the C12 and C16 homologues, making it a distinct choice for tuning surface properties in materials science applications .

Synthesis of Isotopically Labeled Fatty Acid Derivatives

Methyl 14-bromotetradecanoate has been employed as a coupling partner in the synthesis of labeled very-long-chain polyunsaturated fatty acids via manganese-mediated Wurtz-type coupling, achieving yields of 38% [2]. Its terminal bromine and protected carboxyl group make it a versatile electrophile for chain-elongation strategies requiring precise isotopic incorporation at defined positions [2].

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